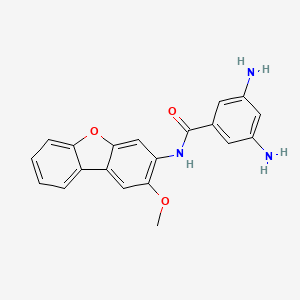
3,5-diamino-N-(2-methoxydibenzofuran-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diamino-N-(2-methoxydibenzofuran-3-yl)benzamide is an organic compound characterized by the presence of amino groups at the 3 and 5 positions on the benzamide ring, and a methoxydibenzofuran moiety attached to the nitrogen atom of the benzamide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diamino-N-(2-methoxydibenzofuran-3-yl)benzamide typically involves multiple steps:
Nitration: The starting material, 3,5-dinitrobenzamide, is synthesized by nitrating benzamide using a mixture of concentrated nitric acid and sulfuric acid.
Reduction: The nitro groups in 3,5-dinitrobenzamide are reduced to amino groups using a reducing agent such as iron powder in the presence of hydrochloric acid.
Coupling Reaction: The resulting 3,5-diaminobenzamide is then coupled with 2-methoxydibenzofuran-3-carboxylic acid chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for nitration and reduction steps, and the use of automated systems for precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Diamino-N-(2-methoxydibenzofuran-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The compound can be further reduced to form corresponding amines or other derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Iron powder and hydrochloric acid, or catalytic hydrogenation using palladium on carbon.
Substitution: Various electrophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzamides with different functional groups replacing the amino groups.
Aplicaciones Científicas De Investigación
3,5-Diamino-N-(2-methoxydibenzofuran-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its structural features.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of high-performance polymers and materials with specific properties, such as thermal stability and solubility.
Mecanismo De Acción
The mechanism by which 3,5-diamino-N-(2-methoxydibenzofuran-3-yl)benzamide exerts its effects depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating their function. The methoxydibenzofuran moiety can enhance its binding affinity and specificity.
Material Science: In polymer applications, the compound’s structure contributes to the thermal stability and mechanical properties of the resulting materials.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Diaminobenzamide: Lacks the methoxydibenzofuran moiety, making it less complex and potentially less effective in certain applications.
2-Methoxydibenzofuran-3-carboxylic acid: Contains the dibenzofuran moiety but lacks the amino groups, limiting its reactivity and versatility.
Uniqueness
3,5-Diamino-N-(2-methoxydibenzofuran-3-yl)benzamide is unique due to the combination of amino groups and the methoxydibenzofuran moiety, which provides a balance of reactivity and stability. This makes it a valuable compound for various synthetic and industrial applications.
Propiedades
IUPAC Name |
3,5-diamino-N-(2-methoxydibenzofuran-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-25-19-9-15-14-4-2-3-5-17(14)26-18(15)10-16(19)23-20(24)11-6-12(21)8-13(22)7-11/h2-10H,21-22H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJMFWHVBFSARB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC(=CC(=C4)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














